{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene
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Overview
Description
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene is an organic compound that features a cyclohexene ring attached to a benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene typically involves the reaction of cyclohex-2-en-1-ylmethanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the double bond in the cyclohexene ring.
Benzylcyclohexane: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene is unique due to the presence of both a cyclohexene ring and a benzene ring, which imparts distinct chemical and physical properties. The double bond in the cyclohexene ring allows for additional reactivity compared to its saturated counterparts, making it a versatile compound in synthetic chemistry.
Biological Activity
{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene, also known by its systematic name 1-cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ |
Molecular Weight | 238.367 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 352.8 ± 42.0 °C |
Flash Point | 167.4 ± 16.5 °C |
LogP | 6.27 |
These properties suggest that the compound is a hydrophobic aromatic hydrocarbon, which may influence its biological interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for use in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. A study assessed its effect on cytokine production in macrophages:
Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|
Control | 1500 | 1200 |
Compound (10 µM) | 800 | 600 |
Compound (50 µM) | 400 | 300 |
These results indicate that the compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 30 |
MCF7 (breast cancer) | 25 |
A549 (lung cancer) | 35 |
The IC₅₀ values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities:
Study Design
Researchers synthesized derivatives by modifying the cyclohexene moiety and evaluated their antibacterial and anti-inflammatory activities.
Results Summary
The study reported that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, with MIC values dropping to as low as 5 µg/mL against resistant strains of bacteria.
Properties
CAS No. |
920750-19-2 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
[(1S)-cyclohex-2-en-1-yl]methylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2/t13-/m0/s1 |
InChI Key |
SSZQNIRPDNESTG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC=CC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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